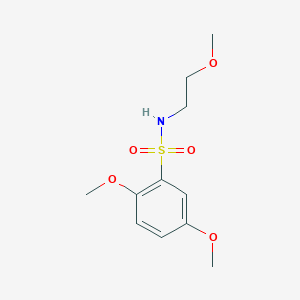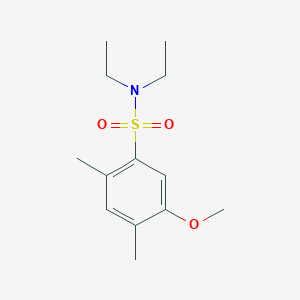![molecular formula C12H13IN2O2S B245701 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)
1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of certain enzymes and has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes such as protein kinase CK2 and glycogen synthase kinase 3β (GSK-3β), which are involved in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has also been studied for its potential use as a tool in chemical biology research.
Mecanismo De Acción
The mechanism of action of 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole involves the inhibition of certain enzymes. For example, it has been shown to bind to the ATP-binding site of protein kinase CK2 and prevent its activity. Similarly, it binds to the ATP-binding site of GSK-3β and inhibits its activity. This inhibition of enzyme activity can lead to various downstream effects, such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole depend on the specific enzyme that it inhibits. For example, inhibition of protein kinase CK2 can lead to the inhibition of cell proliferation and the induction of apoptosis. Inhibition of GSK-3β can lead to the activation of glycogen synthesis and the inhibition of glycogen breakdown. These effects have been studied in various cell lines and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, which makes it a useful tool for studying enzyme function. However, one limitation is its specificity for certain enzymes. It may not be effective at inhibiting other enzymes, which limits its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole. One direction is to study its potential therapeutic applications in various diseases. For example, it may be useful in the treatment of cancer, Alzheimer's disease, and diabetes. Another direction is to study its effects on other enzymes and pathways, which may lead to the discovery of new therapeutic targets. Additionally, further studies on the mechanism of action of this compound may lead to the development of more potent and specific inhibitors.
Métodos De Síntesis
The synthesis of 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole involves the reaction of 4-iodobenzenesulfonyl chloride with 2-isopropylimidazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be further improved by recrystallization.
Propiedades
Fórmula molecular |
C12H13IN2O2S |
|---|---|
Peso molecular |
376.22 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C12H13IN2O2S/c1-9(2)12-14-7-8-15(12)18(16,17)11-5-3-10(13)4-6-11/h3-9H,1-2H3 |
Clave InChI |
LZRCYUSRHQXEJR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
SMILES canónico |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)

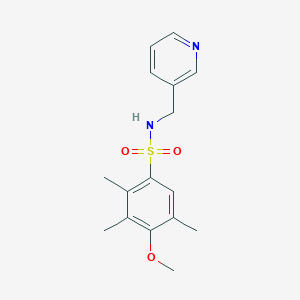
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
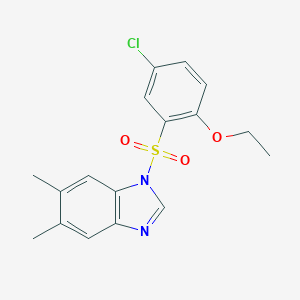
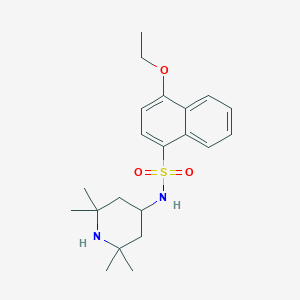
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)

